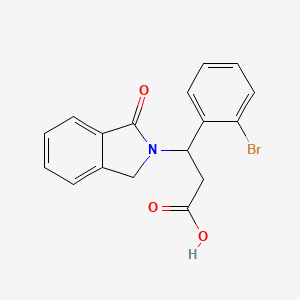
3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (BOP-Iso) is an important organic compound that has been studied for its various applications in the fields of chemistry, biochemistry, and pharmacology. BOP-Iso is a brominated derivative of isoindoline, a naturally occurring alkaloid. It is a white crystalline solid that is soluble in water and organic solvents. BOP-Iso has a wide range of uses in scientific research, including as a reagent in organic synthesis, a fluorescent dye, and a substrate for enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives have been synthesized through various approaches, providing valuable insights into their structural and chemical properties. For instance, a solvent-free synthesis method has been developed for isoindolone derivatives, shedding light on the structural components and potential biological activities of these compounds. Such derivatives have shown a range of biological activities, including anti-inflammatory and nootropic effects among others (Csende, Jekő, & Porkoláb, 2011).
Structural Analysis
In-depth structural analysis through methods like single-crystal X-ray analysis has been crucial in understanding the molecular structure of these compounds. This approach is vital, especially when identifying regioisomers and establishing unambiguous structural details. Such analyses also reveal the extensive use of hydrogen bonding in the molecular structure, contributing to the understanding of their chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Transformations and Applications
Chemical transformations of these compounds lead to the formation of various derivatives with potential applications. For example, the rearrangement of certain derivatives has been observed to result in the formation of products like isoindolones, highlighting the chemical versatility and potential utility of these compounds in different scientific applications (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Potential Biomedical Applications
Biomedical Synthesis and Docking Studies
There's evidence of compounds synthesized for specific biomedical applications, such as the regulation of inflammatory diseases. Docking studies have been used to explore the potential of these compounds in medical applications, indicating a promising avenue for the use of these derivatives in healthcare (Ryzhkova, Ryzhkov, & Elinson, 2020).
Herbicidal Activities
In the agricultural sector, some derivatives have shown significant herbicidal activities, suggesting potential utility in weed management. The specific symptoms caused by these compounds on weeds and their efficacy indicate their potential as herbicidal agents (Huang et al., 2009).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIYNSKVXPZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

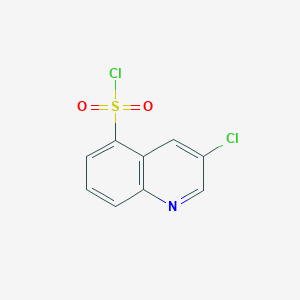
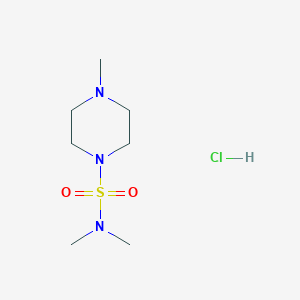
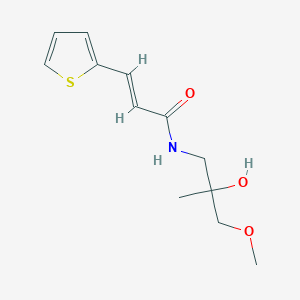



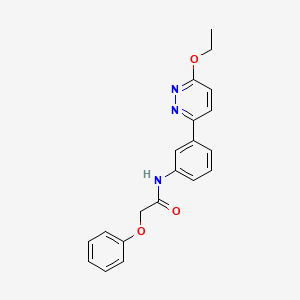

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)
![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)


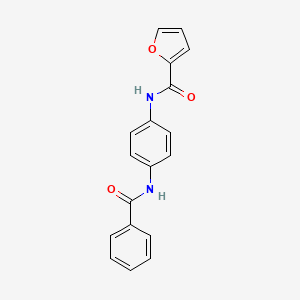
![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)